molecular formula C19H14FN3O2S2 B15107304 N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B15107304
M. Wt: 399.5 g/mol
InChI Key: YFIWSMOKDRGGFK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Functional Group Modifications: Introduction of the fluoro and methoxy groups on the phenyl ring, and the carboxamide group on the thiazole ring, using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, compounds like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Fluoro-Phenyl Derivatives: Compounds like 2-fluoroaniline and 2-fluorophenol.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of benzothiazole and thiazole rings, along with the presence of fluoro and methoxy substituents. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H14FN3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H14FN3O2S2/c1-10-16(17(24)23-19-22-12-7-3-4-9-14(12)26-19)27-18(21-10)15-11(20)6-5-8-13(15)25-2/h3-9H,1-2H3,(H,22,23,24)

InChI Key

YFIWSMOKDRGGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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